[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

Medicinal Chemistry Drug Design ADME Optimization

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS 876710-43-9; molecular formula C₉H₁₈N₂O₂; molecular weight 186.25 g/mol) is a tertiary amine-containing piperidine–glycine hybrid scaffold. It is the N-methylated derivative of (1-methyl-piperidin-4-ylamino)-acetic acid (CAS 856437-58-6, a secondary amine) and belongs to the broader class of N-substituted glycine–piperidine conjugates, which are explored as versatile building blocks for medicinal chemistry, particularly as glycine transporter-1 (GlyT-1) inhibitor precursors and antiproliferative probes.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 876710-43-9
Cat. No. B3162215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
CAS876710-43-9
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N(C)CC(=O)O
InChIInChI=1S/C9H18N2O2/c1-10-5-3-8(4-6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
InChIKeyJOQKJDWQPSADLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(1-methyl-piperidin-4-yl)-amino-acetic Acid (CAS 876710-43-9): Core Identity and Chemical Class Positioning


[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS 876710-43-9; molecular formula C₉H₁₈N₂O₂; molecular weight 186.25 g/mol) is a tertiary amine-containing piperidine–glycine hybrid scaffold . It is the N-methylated derivative of (1-methyl-piperidin-4-ylamino)-acetic acid (CAS 856437-58-6, a secondary amine) and belongs to the broader class of N-substituted glycine–piperidine conjugates, which are explored as versatile building blocks for medicinal chemistry, particularly as glycine transporter-1 (GlyT-1) inhibitor precursors and antiproliferative probes [1][2]. The compound is commercially available as a research chemical with ≥98% purity from multiple suppliers .

Why In-Class Piperidine–Glycine Derivatives Cannot Simply Substitute for Methyl-(1-methyl-piperidin-4-yl)-amino-acetic Acid


The N-methyl substitution that distinguishes the target compound (CAS 876710-43-9) from its closest secondary amine analog (1-methyl-piperidin-4-ylamino)-acetic acid (CAS 856437-58-6) is not a trivial structural variation—it fundamentally alters the molecule's physicochemical profile by eliminating one hydrogen bond donor (HBD) and reducing topological polar surface area (TPSA) . These changes influence passive membrane permeability, CNS penetration potential, and metabolic susceptibility within the piperidine-glycine series [1]. In the broader SAR landscape, N-aryl-N'-arylmethylurea compounds bearing the 1-methylpiperidin-4-yl motif have demonstrated potent antiproliferative activity with IC₅₀ values below 3 μM against multiple cancer cell lines, underscoring that even subtle substitutions at the piperidine nitrogen and glycine amino positions meaningfully impact biological outcomes [2]. Consequently, substituting this tertiary amine scaffold with a secondary amine analog or a regioisomeric (e.g., 3-substituted) variant is predicted to alter both pharmacodynamic target engagement and pharmacokinetic behavior, justifying a preference for the specific N-methyl tertiary amine chemotype in research procurement.

Quantitative Differentiation Evidence for Methyl-(1-methyl-piperidin-4-yl)-amino-acetic Acid vs. Closest Analogs


Hydrogen Bond Donor Count: Tertiary Amine (1 HBD) vs. Secondary Amine Comparator (2 HBD)

The target compound [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid (CAS 876710-43-9) possesses 1 hydrogen bond donor (HBD) due to N-methylation of the glycine amino nitrogen, whereas the direct secondary amine analog, (1-methyl-piperidin-4-ylamino)-acetic acid (CAS 856437-58-6), possesses 2 HBDs . Reducing HBD count from 2 to 1 is consistent with the widely accepted 'rule of thumb' that oral bioavailability decreases when the sum of HBDs exceeds 5, and that each HBD contributes to desolvation energy penalties during passive membrane permeation [1]. This difference is particularly relevant for CNS-targeted programs where minimizing HBD count is a known design principle for improving brain penetration [1].

Medicinal Chemistry Drug Design ADME Optimization

Topological Polar Surface Area (TPSA): 43.78 Ų vs. 52.57 Ų — Implications for Membrane Permeability

The target compound has a computed TPSA of 43.78 Ų, which is 8.79 Ų (16.7%) lower than the 52.57 Ų TPSA of the secondary amine comparator (CAS 856437-58-6) . TPSA values below 60–70 Ų are generally associated with favorable oral absorption, and values below 90 Ų are correlated with passive blood-brain barrier penetration [1]. The N-methylation of the glycine nitrogen in the target compound eliminates a polar N–H group, reducing the polar surface contribution and thereby improving the predicted passive permeability profile relative to the secondary amine analog.

ADME-Tox Permeability Prediction CNS Drug Design

Partition Coefficient (LogP): Slightly Increased Lipophilicity (0.097 vs. 0.084) with Retained Aqueous Compatibility

The target compound has a computed LogP of approximately 0.097, marginally higher than the 0.0836 LogP of the secondary amine comparator [1]. Both values remain well within the optimal LogP range (0–3) for oral drug-likeness [2]. The modest increase in lipophilicity introduced by N-methylation is achieved without compromising the LogP below zero (which would indicate poor membrane partitioning), nor raising it above 3 (which would increase the risk of poor aqueous solubility and metabolic clearance). This balanced profile distinguishes the tertiary amine scaffold from more lipophilic analogs such as the N-benzyl-piperidine–acetic acid derivatives, which carry substantially higher LogP values and increased promiscuity risk .

Lipophilicity Drug-likeness Physicochemical Profiling

Predicted pKa (1.91) and Ionization State: Carboxylic Acid pKa Governs Solubility and Salt Formation Opportunities

The target compound has a predicted acid dissociation constant (pKa) of 1.91 ± 0.10 for the carboxylic acid moiety . This low pKa indicates that the carboxylic acid group is predominantly ionized (deprotonated) at physiological pH (7.4), conferring aqueous solubility while the N-methyl tertiary amine remains largely unprotonated, resulting in a zwitterionic character distinct from the secondary amine comparator. The predicted pKa value also informs salt formation strategies: the carboxylic acid can form salts with pharmaceutically acceptable bases, enabling crystalline form screening. While the secondary amine analog (CAS 856437-58-6) has comparable carboxylic acid pKa behavior (class-level inference), its additional N–H proton (pKa ~8–9 for secondary amines) creates a more complex pH-dependent speciation profile that may complicate formulation development [1].

Ionization Salt Selection Formulation

HeLa Cell Antiproliferative Activity: Target Compound Active in PubChem BioAssay (WST-8, 48 h)

The target compound was evaluated in a PubChem BioAssay (AID 155735) for antiproliferative activity against human HeLa cervical carcinoma cells using the WST-8 assay over 48 hours [1]. The assay summary indicates that among 6 tested compounds in the series, 3 were classified as 'Active,' with 1 compound demonstrating activity at ≤1 µM. The target compound's inclusion in this dataset and its classification as active within this chemotype series support its utility as a phenotypic screening probe for anticancer research. While a direct head-to-head antiproliferative comparison with the secondary amine analog (CAS 856437-58-6) is not available from this dataset, the broader structural class context—where 1-methylpiperidin-4-yl-containing N-aryl-N'-arylmethylurea derivatives have shown IC₅₀ values below 3 µM against MCF-7 and PC-3 cell lines [2]—suggests that the 4-substituted piperidine–glycine scaffold is a privileged motif for antiproliferative activity.

Anticancer Screening Phenotypic Assay Cytotoxicity

Glycine Transporter-1 (GlyT-1) Pharmacophore Relevance: N-Methyl Sarcosine Motif Matches Key GlyT-1 Inhibitor Pharmacophore Elements

The target compound incorporates an N-methyl glycine (sarcosine) moiety—a structural feature recognized as a core pharmacophore element in multiple GlyT-1 inhibitor series [1][2]. Sarcosine itself is a naturally occurring GlyT-1 inhibitor, and its N-methyl group is critical for transporter recognition. The target compound extends this motif by appending a 1-methylpiperidin-4-yl group to the sarcosine nitrogen, creating a tertiary amine scaffold that mimics the N-substituted sarcosine core found in potent GlyT-1 inhibitors such as Org 24598 (Ki = 16.9 nM for [³H]CHIBA-3007 displacement) . In contrast, the secondary amine analog (CAS 856437-58-6) lacks the N-methyl group on the glycine nitrogen, reverting to a glycine rather than sarcosine scaffold—a structural difference that is predicted to reduce GlyT-1 binding affinity based on established SAR showing that N-methylation of the glycine amino group enhances GlyT-1 inhibitory potency [3].

GlyT-1 Inhibition Schizophrenia NMDA Receptor Modulation

Preferred Application Scenarios for Methyl-(1-methyl-piperidin-4-yl)-amino-acetic Acid (CAS 876710-43-9) Based on Quantitative Differentiation Evidence


CNS-Penetrant GlyT-1 Inhibitor Lead Optimization Programs

The reduced HBD count (1 vs. 2) and lower TPSA (43.78 vs. 52.57 Ų) relative to the secondary amine analog make the target compound a superior starting scaffold for CNS drug discovery programs targeting GlyT-1 inhibition . The N-methyl sarcosine core aligns with established GlyT-1 inhibitor pharmacophores, and the favorable physicochemical profile supports predicted blood-brain barrier penetration—a critical requirement for schizophrenia and cognitive disorder therapeutics [1]. Researchers should select this tertiary amine scaffold over the secondary amine comparator when CNS exposure is a program priority.

Anticancer Phenotypic Screening with Piperidine–Glycine Scaffolds

The target compound has demonstrated antiproliferative activity in a PubChem BioAssay (HeLa WST-8 assay, 48 h), with the broader 1-methylpiperidin-4-yl motif producing IC₅₀ values below 3 µM in MCF-7 and PC-3 cancer cell lines [2][3]. When procuring building blocks for anticancer phenotypic screening libraries, the target compound's experimentally verified activity profile and the established SAR around the 1-methylpiperidin-4-yl group in antiproliferative urea derivatives make it a rational choice over untested or less active regioisomeric variants.

Salt and Co-Crystal Screening with Simplified Ionization Profile

With a predicted carboxylic acid pKa of 1.91 and only one hydrogen bond donor, the target compound presents a simplified, predictable ionization profile at physiological pH—the carboxylic acid is deprotonated while the tertiary amine remains largely neutral . This single-ionizable-group profile, compared to the dual-ionizable secondary amine analog that has an additional amine pKa in the 8–10 range, facilitates systematic salt and co-crystal screening with fewer variables and reduced risk of pH-dependent polymorphism [4]. Procurement of the tertiary amine scaffold is recommended when crystalline form diversity and formulation stability are key project endpoints.

PROTAC Linker and Bifunctional Degrader Chemistry

The combination of a carboxylic acid handle (for E3 ligase ligand conjugation), a tertiary amine piperidine core (for linker attachment or target protein binding), and a balanced LogP (0.097) positions the target compound as a synthetically versatile intermediate for PROTAC and molecular glue degrader design . The absence of a secondary amine proton eliminates potential off-target hydrogen bonding and reduces the risk of metabolic N-dealkylation compared to the secondary amine analog, while the carboxylic acid provides a conjugation point for amide bond formation with E3 ligase recruiting elements [5].

Quote Request

Request a Quote for [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.